molecular formula C10H19ClO4S B13624672 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride

6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride

Cat. No.: B13624672
M. Wt: 270.77 g/mol
InChI Key: VETUYYPJCLRQCF-UHFFFAOYSA-N
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Description

6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a hexane backbone functionalized with a sulfonyl chloride group at the terminal carbon (position 1) and a tetrahydrofuran-3-yl ether moiety at position 5. This compound is of interest in organic synthesis due to the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions, and the tetrahydrofuran-derived ether, which enhances solubility in polar aprotic solvents like tetrahydrofuran (THF) .

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

6-(oxolan-3-yloxy)hexane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c11-16(12,13)8-4-2-1-3-6-15-10-5-7-14-9-10/h10H,1-9H2

InChI Key

VETUYYPJCLRQCF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three hexanesulfonyl chloride derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Comparisons

Compound Substituent Key Properties Applications
6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride Tetrahydrofuran-3-yl ether (polar, electron-donating) High solubility in THF; moderate electrophilicity due to ether’s electron-donating effect Synthesis of sulfonamides for pharmaceuticals
1-Hexanesulfonyl chloride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- (CAS 55591-23-6) Tridecafluoroalkyl (lipophilic, electron-withdrawing) Hydrophobic; high electrophilicity due to strong electron-withdrawing fluorine atoms Fluorinated surfactants, polymer additives
Poly(oxy-1,2-ethanediyl),α-[2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl]-ω-hydroxy- (CAS 56372-23-7) Ethyl-polyether-fluoroalkyl hybrid Amphiphilic; combines polar ether and nonpolar fluoroalkyl groups Specialty surfactants, coatings
1-Nitro-10H-phenoxazine-3-sulfonyl chloride Nitrophenoxazine (aromatic, electron-deficient) Low solubility in polar solvents; high reactivity due to nitro group Dye intermediates, bioactive molecule synthesis

Reactivity and Stability

  • Electrophilicity : The sulfonyl chloride group’s reactivity is modulated by substituents. Fluorinated derivatives (e.g., CAS 55591-23-6) exhibit enhanced electrophilicity due to fluorine’s electron-withdrawing effect, accelerating reactions with amines or alcohols. In contrast, the tetrahydrofuran-3-yl ether in the target compound donates electron density via oxygen, slightly reducing sulfonyl chloride reactivity .
  • Solubility: The THF-derived ether group improves solubility in polar aprotic solvents, making the compound advantageous for reactions in THF or DMF. Fluorinated analogs are preferentially soluble in nonpolar solvents .
  • Hydrolytic Stability : Sulfonyl chlorides are generally moisture-sensitive. Fluorinated derivatives may exhibit greater hydrolytic stability due to the inertness of C-F bonds, whereas the ether-linked compound may degrade faster under acidic or aqueous conditions .

Biological Activity

6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy, and safety profile, supported by data tables and relevant case studies.

6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride is characterized by the presence of a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The tetrahydrofuran moiety contributes to its solubility and interaction with biological systems.

The biological activity of sulfonyl chlorides is often attributed to their ability to modify proteins and enzymes through the formation of sulfonamide bonds. This modification can lead to inhibition or activation of various biological pathways.

  • Enzyme Inhibition : Sulfonyl chlorides, including 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride, may act as inhibitors of specific enzymes by covalently binding to active sites, thus altering their function. For instance, studies have shown that similar compounds can inhibit glyoxalase enzymes, which play a crucial role in detoxifying reactive metabolites in bacteria .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties. It has been noted that sulfonyl derivatives can impair the growth of various pathogens without affecting host cell viability .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride and similar compounds:

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of bacterial glyoxalase enzymes, indicating potential bactericidal activity.
AntimicrobialCompounds showed selective inhibition against Chlamydia trachomatis while preserving host cell integrity.
AntiviralRelated compounds exhibited significant antiviral activity against HIV protease, suggesting potential for broader antiviral applications.

Case Studies

  • Inhibition of Glyoxalase I : A study explored the synthesis of inhibitors targeting bacterial glyoxalase I (Glx I). The crystal structure revealed binding interactions that could be leveraged for drug design aimed at enhancing antibacterial efficacy .
  • Antichlamydial Activity : Another investigation focused on analogs related to sulfonyl compounds that demonstrated selective antichlamydial properties without cytotoxic effects on human cells. This highlights the therapeutic potential of modifying existing sulfonamide structures .
  • Antiviral Properties : Research into HIV protease inhibitors has shown that modifications similar to those in 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride can enhance potency against resistant strains, suggesting a promising avenue for further development in antiviral therapies .

Safety Profile

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that certain derivatives may exhibit host cell toxicity if not properly optimized . Further investigation into the pharmacokinetics and long-term effects will be necessary to establish a comprehensive safety profile.

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